5-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Overview
Description
5-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. The compound consists of a fused pyrazole and pyrimidine ring system, which provides a rigid and planar structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the use of 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile or 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The synthetic route includes a three-step reaction starting with the precursor compound. The reaction conditions often involve the use of deep eutectic solvents (DES), which provide an environmentally benign and high-yielding method .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of DES in the synthesis process suggests that scalable and simple work-up procedures can be employed, making it feasible for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of functional groups in the compound’s structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve the use of solvents such as ethanol and the application of heat .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted pyrazolo[1,5-a]pyrimidine compounds .
Scientific Research Applications
5-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It has been studied for its potential antimicrobial and antitumor activities.
Medicine: The compound’s derivatives have shown promise as enzyme inhibitors and potential drug candidates.
Industry: It is used in the development of fluorescent molecules for optical applications.
Mechanism of Action
The mechanism of action of 5-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s rigid and planar structure allows it to bind effectively to enzymes and receptors, inhibiting their activity . This inhibition can lead to various biological effects, such as antimicrobial and antitumor activities .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
- Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
- Pyrazophos
Uniqueness
5-Methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its specific structural features and the presence of a carboxylic acid group at the 2-position.
Properties
Molecular Formula |
C8H7N3O2 |
---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
5-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-3-11-7(9-5)4-6(10-11)8(12)13/h2-4H,1H3,(H,12,13) |
InChI Key |
KCYLNUODJGEFCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=NN2C=C1)C(=O)O |
Origin of Product |
United States |
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